![molecular formula C21H27N3O5S B12476872 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12476872.png)
2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylsulfonyl group, and a benzamide moiety.
Preparation Methods
The synthesis of 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. The synthetic route typically starts with the preparation of the ethoxyphenyl and methylsulfonyl intermediates, followed by their coupling with glycine and subsequent reaction with isopropylbenzamide. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and methylsulfonyl groups play a crucial role in binding to these targets, while the benzamide moiety enhances the compound’s stability and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide
- 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C21H27N3O5S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[2-(2-ethoxy-N-methylsulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H27N3O5S/c1-5-29-19-13-9-8-12-18(19)24(30(4,27)28)14-20(25)23-17-11-7-6-10-16(17)21(26)22-15(2)3/h6-13,15H,5,14H2,1-4H3,(H,22,26)(H,23,25) |
InChI Key |
QRWYQXWCVBCDRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.